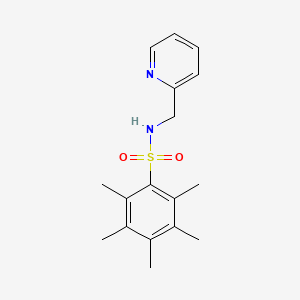

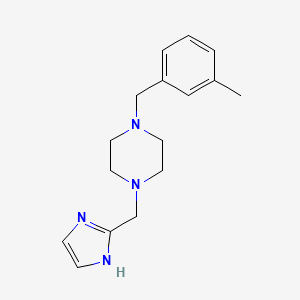

![molecular formula C19H26ClNO3S B5300007 N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)

N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The compound you mentioned seems to be a derivative of adamantane, which is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A common method for the synthesis of adamantane derivatives involves the reaction of adamantane with various reagents under specific conditions .Molecular Structure Analysis

Adamantanes are members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantanes undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their specific structure. In general, adamantanes are known for their unique structural, biological, and stimulus-responsive properties .科学研究应用

Antiviral Activity

This compound has shown promise in inhibiting viral replication. For instance, derivatives containing the adamantane fragment have demonstrated activity against tick-borne encephalitis virus and influenza A viruses . Researchers are exploring its potential as an antiviral agent due to its inhibitory effects on viral proteins.

Soluble Epoxide Hydrolase (sEH) Inhibition

The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments enhances inhibitory activity against sEH . sEH is involved in the arachidonic acid cascade, converting fatty acid epoxides into vicinal diols. By modifying the lipophilic moiety of potential sEH inhibitors, scientists aim to develop new adamantane-containing sEH inhibitors.

Conformationally Restricted Peptidomimetics

N-[(adamantan-1-yl)alkyl]-acetamides, which can be derived from this compound, serve as building blocks for conformationally restricted peptidomimetics . These derivatives have potential applications in drug design and development.

Butyrylcholinesterase (BChE) Inhibition

(S)-N-[2-(Adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide exhibits inhibitory activity against BChE . This property makes it a candidate for symptomatic therapy in Alzheimer’s disease.

Cytotoxicity Studies

Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for cytotoxicity in human cell lines . Their potential applications in cancer research warrant further investigation.

Dengue Virus NS2B/NS3 Protease Inhibition

Inhibition of the non-structural protein DENV NS2B/NS3 protease is crucial for preventing viral replication . Compounds containing the adamantane fragment may play a role in this context.

作用机制

Target of Action

It is known that adamantane derivatives have been synthesized and studied for their inhibitory activity against soluble epoxide hydrolase (seh), an enzyme involved in the arachidonic acid cascade . This enzyme mediates the metabolism of epoxy fatty acids into vicinal diols .

Mode of Action

It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase .

Biochemical Pathways

The compound likely affects the arachidonic acid cascade, given its potential inhibitory activity against soluble epoxide hydrolase . This enzyme mediates the metabolism of epoxy fatty acids, primarily those derived from arachidonic acid, into vicinal diols .

Pharmacokinetics

It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments improves the solubility of the resulting compounds in water .

Result of Action

It is known that adamantane-containing inhibitors can have significant inhibitory activity against soluble epoxide hydrolase .

Action Environment

The displacement of the ethylene bridge from position 1 to position 2 of the adamantane fragment has been found to exert no significant effect on the log p values and melting points of the corresponding ureas .

未来方向

属性

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3S/c1-24-17-3-2-16(20)9-18(17)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBKNLUDTXCZSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

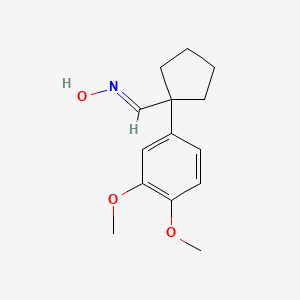

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)

![N,N'-1,2-ethanediylbis{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide}](/img/structure/B5299952.png)

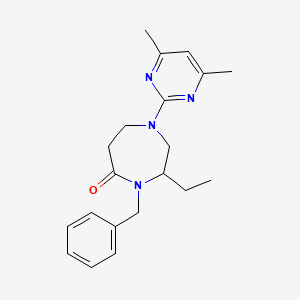

![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)

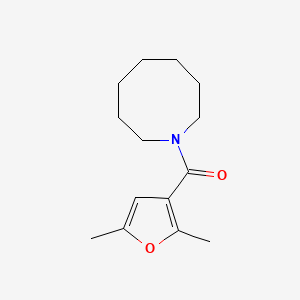

![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)

![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)

![N-{[(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5299983.png)

![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)

![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)

![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)